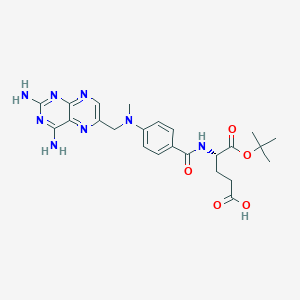
Sotuletinib hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sotuletinib hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The exact synthetic route is proprietary, but it generally includes the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. The final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process includes large-scale synthesis, purification through crystallization or chromatography, and rigorous quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Sotuletinib hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with altered functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Aplicaciones Científicas De Investigación
Sotuletinib hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of CSF1R and its downstream effects.
Biology: Helps in understanding the role of CSF1R in macrophage and microglia function.
Medicine: Investigated for its potential therapeutic effects in treating ALS and other neurodegenerative diseases.
Industry: Explored for its applications in drug development and as a reference compound in pharmacological studies
Mecanismo De Acción
Sotuletinib hydrochloride exerts its effects by selectively inhibiting the CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages and microglia. By blocking the activation of CSF1R, this compound reduces the proliferation and survival of these immune cells, thereby mitigating chronic inflammation and its associated damage in neurodegenerative diseases .
Comparación Con Compuestos Similares
Pexidartinib: Another CSF1R inhibitor used for the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF1R, used in cancer immunotherapy.
Uniqueness of Sotuletinib Hydrochloride: this compound is unique due to its high selectivity and brain-penetrant properties, making it particularly effective in targeting central nervous system disorders. Its ability to cross the blood-brain barrier and selectively inhibit CSF1R with minimal off-target effects distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C20H23ClN4O3S |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N4O3S.ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);1H/t14-,17-;/m1./s1 |
Clave InChI |
IHWOVMRZEIHNGY-SATBOSKTSA-N |
SMILES isomérico |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl |
SMILES canónico |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)




![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)


